Cas no 112338-41-7 (b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)-)
112338-41-7 structure
Product Name:b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)-
Numéro CAS:112338-41-7
Le MF:C16H22O4
Mégawatts:278.343485355377
CID:129623
Update Time:2024-01-24
b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)- Propriétés chimiques et physiques
Nom et identifiant
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- b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)-
- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)-
- β-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)-
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- Piscine à noyau: 1S/C16H22O4/c1-3-16(17-2)9-13(14-11-19-15(16)20-14)18-10-12-7-5-4-6-8-12/h4-8,13-15H,3,9-11H2,1-2H3/t13-,14+,15+,16+/m0/s1
- La clé Inchi: OWZWWDLZBKLJHQ-ZJIFWQFVSA-N
- Sourire: C([C@]1(C[C@H](OCC2C=CC=CC=2)[C@H]2CO[C@@H]1O2)OC)C
Propriétés expérimentales
- Dense: 1.14±0.1 g/cm3(Predicted)
- Point d'ébullition: 365.6±42.0 °C(Predicted)
b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-C-ethyl-2-O-methyl-4-O-(phenylmethyl)- Littérature connexe
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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